molecular formula C13H15NO B086353 5-Butyl-3-phenyl-1,2-oxazole CAS No. 1017-10-3

5-Butyl-3-phenyl-1,2-oxazole

Cat. No.: B086353
CAS No.: 1017-10-3
M. Wt: 201.26 g/mol
InChI Key: GRPJGWORVDJSRE-UHFFFAOYSA-N
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Description

5-Butyl-3-phenyl-1,2-oxazole is a heterocyclic compound belonging to the 1,2-oxazole (isoxazole) family. Its structure consists of a five-membered oxazole ring with a phenyl group at the 3-position and a butyl chain at the 5-position. The following comparisons are thus based on structurally analogous 3-phenyl-1,2-oxazole derivatives reported in the literature.

Properties

CAS No.

1017-10-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

5-butyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C13H15NO/c1-2-3-9-12-10-13(14-15-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3

InChI Key

GRPJGWORVDJSRE-UHFFFAOYSA-N

SMILES

CCCCC1=CC(=NO1)C2=CC=CC=C2

Canonical SMILES

CCCCC1=CC(=NO1)C2=CC=CC=C2

Synonyms

5-Butyl-3-phenylisoxazole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and crystallographic parameters of 5-Butyl-3-phenyl-1,2-oxazole analogs, as derived from the evidence:

Compound Name Molecular Formula Substituent at 5-Position Dihedral Angle (°)¹ Crystal System Hydrogen Bonding Interactions Refinement Software Reference ID
5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole C₁₆H₁₃NO₂ 3-Methoxyphenyl 85.2 Monoclinic C–H···π interactions SHELXL97
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole C₁₆H₁₃NO 3-Methylphenyl Not reported Monoclinic Weak C–H···H–C interactions SHELXS97/SHELXL97
5-(Benzotriazolylmethyl)-3-phenyl-1,2,4-oxadiazole² C₁₅H₁₁N₅O Benzotriazolylmethyl 80.2 Triclinic N–H···O and C–H···N SHELXS97/SHELXL97

¹ Dihedral angle between the oxazole ring and the substituted aromatic ring.

Key Findings:

Substituent Effects on Geometry: The dihedral angle between the oxazole ring and the substituted aryl group varies with the steric bulk of the substituent. For example, the 3-methoxyphenyl group in creates an 85.2° angle, whereas the benzotriazolylmethyl group in results in an 80.2° angle.

Crystal Packing :

  • Weak intermolecular interactions dominate the crystal packing of these compounds. For instance, C–H···π interactions stabilize the structure in , while N–H···O hydrogen bonds are critical in . The butyl chain in this compound may promote van der Waals interactions or hydrophobic packing, which are common in alkyl-substituted aromatics.

In contrast, the butyl group is electron-neutral, suggesting that this compound may exhibit intermediate electronic behavior compared to its analogs.

The butyl substituent could be introduced using a butyl-containing nitrile oxide precursor. Biological activity data are absent in the evidence, but 1,2-oxazole derivatives are often explored for antimicrobial or anti-inflammatory properties.

Methodological Consistency

All referenced studies utilized SHELX software (e.g., SHELXS97/SHELXL97) for crystallographic refinement, ensuring standardized data processing and structural validation . This consistency allows for reliable cross-study comparisons of geometric parameters.

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